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molecular formula C8H7N3O B8363699 (4-Ethynyl-pyridin-2-yl)-urea

(4-Ethynyl-pyridin-2-yl)-urea

Cat. No. B8363699
M. Wt: 161.16 g/mol
InChI Key: LSONFQRKHQVIAP-UHFFFAOYSA-N
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Patent
US08722709B2

Procedure details

4-Trimethylsilanylethynyl-pyridin-2-ylamine (7.8 g, 42 mmol) and benzoyl isocynate (12.2 g, 82.9 mmol) are added into DCM (350 mL). The reaction mixture is heated at 50° C. for 16 hrs. Then the solvent is removed and the residue is dissolved in ethanol (350 mL). Potassium carbonate (8.58 g, 62.2 mmol) is added and the mixture is heated at 80° C. for 1 hr. The solvent is removed and the residue is partitioned between water (100 mL) and EtOAc (100 mL). The aqueous layer is separated and extracted with EtOAc (2×100 mL). The organic layers are combined and concentrated to give the crude product. Purification by silica flash column chromatography using 33% EtOAc in hexanes affords 350 mg of the desired product.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[CH:8]=1)(C)C.[C:14]([N:22]=C=O)(=[O:21])C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[C:6]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([NH:13][C:14]([NH2:22])=[O:21])[CH:8]=1)#[CH:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC(=NC=C1)N
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethanol (350 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 80° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water (100 mL) and EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by silica flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC(=NC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 5.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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